1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Antimalarial drug discovery Plasmodium falciparum Structure–activity relationship

Compound 13a (CAS 300816-43-7) is the validated 3,6-dichloro-carbazole-aminoalcohol reference standard from the N-CBZ antimalarial chemotype. With Pf-K1 IC50 of 16 nM, ED50 34.5 mg/kg/day (P. berghei model), and fully characterized PK (oral F ~50%, t1/2 8 h, linear exposure up to 100 mg/kg), it serves as an essential quantitative benchmark for antimalarial SAR programs investigating halogen substitution effects on the carbazole scaffold. Its calculated pKa of 9.4 positions it at the critical midpoint of basicity-activity correlation studies. The compound is uniquely suited for PfHsp90 target engagement assays (CETSA, competitive binding) when paired with the 3,6-dibromo analogue. Steep SAR penalties (>10-fold IC50 loss upon chlorine removal) mean generic analogue substitution is not supported by quantitative data — procure with confidence using the exact CAS.

Molecular Formula C19H22Cl2N2O3
Molecular Weight 397.3
CAS No. 300816-43-7
Cat. No. B2867739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
CAS300816-43-7
Molecular FormulaC19H22Cl2N2O3
Molecular Weight397.3
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2CC(CN(CCO)CCO)O)C=CC(=C3)Cl
InChIInChI=1S/C19H22Cl2N2O3/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(26)11-22(5-7-24)6-8-25/h1-4,9-10,15,24-26H,5-8,11-12H2
InChIKeyIUYHQXQULKHTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[Bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 300816-43-7): Compound Class and Procurement-Relevant Profile


1-[Bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 300816-43-7) is a synthetic aminoalcohol-carbazole hybrid that emerged from a phenotypic high-throughput screen against chloroquine-resistant Plasmodium falciparum K1 [1]. The molecule features a 3,6-dichloro-substituted carbazole core linked via a 2-hydroxypropyl spacer to a bis(2-hydroxyethyl)amine tail. With a molecular weight of 397.3 Da, calculated logP of 3.94, and topological polar surface area of 68.9 Ų, it occupies physicochemical space distinct from many frontline antimalarials . It is designated compound 13a in the seminal structure–activity relationship (SAR) study that identified this chemotype [1].

Why In-Class Carbazole-Aminoalcohols Cannot Substitute for CAS 300816-43-7: Evidence of Non-Interchangeability


Substitution of CAS 300816-43-7 with structurally similar carbazole-aminoalcohols is not supported by quantitative SAR data. Removal of one chlorine atom (14b, 3-Cl) increases Pf-K1 IC₅₀ from 16 nM to 165 nM (~10-fold loss); removal of both halogens (14c, unsubstituted carbazole) raises IC₅₀ to 275 nM (~17-fold loss); and replacing the basic amine with a non-basic amide (15) elevates IC₅₀ to 344 nM (>21-fold loss) [1]. Even the closely related 3,6-dibromo analogue (compound 12) exhibits a 2-fold lower ED₅₀ in vivo (11.4 vs. 34.5 mg/kg/day) and substantially higher AUC, demonstrating that halogen identity alone markedly alters the pharmacokinetic/pharmacodynamic relationship [1]. These steep SAR gradients mean that procurement of a generic analogue without precise substituent matching risks complete loss of the activity profile for which the compound is sourced.

Quantitative Differentiation Evidence for 1-[Bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 300816-43-7)


Antiplasmodial Potency of the 3,6-Dichloro Congener Versus Mono-Halogenated and Unsubstituted Carbazole Analogues

In a standardized 72-h hypoxanthine incorporation assay against chloroquine-resistant P. falciparum K1 (Pf-K1) in human red blood cells, the target compound (13a, 3,6-dichloro) exhibits an IC₅₀ of 16 nM, representing a 10.3-fold greater potency than the 3-chloro analogue (14b, IC₅₀ = 165 nM) and a 17.2-fold greater potency than the unsubstituted carbazole (14c, IC₅₀ = 275 nM) [1]. The non-basic amide analogue (15) is essentially inactive (IC₅₀ = 344 nM, 21.5-fold less potent). These data establish that the 3,6-dichloro substitution pattern in combination with the basic bis(2-hydroxyethyl)amine tail is a critical determinant of low-nanomolar antiplasmodial activity.

Antimalarial drug discovery Plasmodium falciparum Structure–activity relationship

In Vivo Antimalarial Efficacy of the 3,6-Dichloro Compound Versus the 3,6-Dibromo Analogue in the P. berghei Mouse Model

In a 4-day oral dosing regimen (once daily, days 0–3) in the P. berghei mouse model, compound 13a (3,6-dichloro) reduced parasitemia with an ED₅₀ of 34.5 mg/kg/day and achieved 99.93% parasitemia reduction at 100 mg/kg/day [1]. By comparison, the 3,6-dibromo analogue (compound 12) exhibited an ED₅₀ of 11.4 mg/kg/day and 99.97% reduction at 100 mg/kg/day. At 30 mg/kg/day, only compound 12 significantly increased mean survival days (MSD); compound 13a required 100 mg/kg/day to achieve a meaningful MSD extension. Thus, while compound 13a is less potent in vivo than compound 12, it provides a validated in vivo efficacy benchmark distinct from the dibromo analogue.

In vivo efficacy Plasmodium berghei Antimalarial lead optimization

Pharmacokinetic Profile Differentiation: 3,6-Dichloro (13a) Exhibits Lower Tissue Accumulation Than the 3,6-Dibromo Analogue (12)

Following oral administration at 5 mg/kg in mice, compound 13a (target) displayed a Cmax of 135 ng/mL, AUC of 1,583 h·ng/mL, and terminal half-life of 8 h, with bioavailability of ~50% [1]. The 3,6-dibromo analogue (12) showed significantly higher systemic exposure: Cmax = 158 ng/mL, AUC = 3,753 h·ng/mL, and half-life = 15 h. Intravenous volume of distribution (Vss) was 15 L/kg for 13a vs. 13 L/kg for 12, indicating similarly extensive tissue distribution. Compound 13a maintained linear PK across a wider oral dose range (3–100 mg/kg) compared to compound 12 (3–30 mg/kg). The ~2.4-fold lower AUC of 13a relative to 12 may be advantageous in contexts where reduced tissue accumulation is desired to mitigate potential toxicity.

Pharmacokinetics Oral bioavailability Lead compound selection

PfHsp90 Target Engagement: Aminoalcohol-Carbazoles Including the 3,6-Dichloro Congener Bind Plasmodium Hsp90

A 2016 study by Wang et al. demonstrated that aminoalcohol-carbazole (N-CBZ) compounds, which include the 3,6-dichloro-substituted chemotype of CAS 300816-43-7, inhibit P. falciparum growth by directly binding to the parasite-specific pocket of PfHsp90 [1]. Virtual docking and correlation analysis across 30 N-CBZ derivatives established that Pf-inhibitory activity is significantly associated with PfHsp90 binding. Although the study does not report a quantitative binding affinity (Kd or IC₅₀ shift) specifically for CAS 300816-43-7, the chemotype-level evidence provides a mechanistic rationale that distinguishes this series from antimalarials acting on other targets (e.g., heme polymerization, DHFR, cytochrome bc₁).

Target identification PfHsp90 inhibition Mechanism of action

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile Distinguish the 3,6-Dichloro Compound from Non-Halogenated Analogues

The target compound (13a) possesses a calculated basic pKa of 9.4, which is 1.9 log units higher than the 3,6-dibromo analogue (12, pKa = 10.0) reflecting the electron-withdrawing effect of chlorine versus bromine on the amine basicity [1]. The compound's logP is 3.94 and aqueous solubility (LogSW) is −5.56 . Compared with the unsubstituted carbazole analogue (14c, pKa = 7.5), the 3,6-dichloro substitution increases amine basicity by 1.9 pKa units, which is critical for maintaining the protonated, membrane-interactive form at physiological pH. This pKa shift is directly linked to potency differences: compounds with pKa ≤7.5 show IC₅₀ > 100 nM [1].

Physicochemical profiling Drug-likeness Solubility

Optimal Use Cases for 1-[Bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 300816-43-7) Based on Quantitative Evidence


Antimalarial Lead Optimization and SAR Benchmarking

CAS 300816-43-7 (compound 13a) serves as a validated reference point in antimalarial SAR studies where the effect of halogen substitution on carbazole is under investigation. Its IC₅₀ of 16 nM against Pf-K1 and ED₅₀ of 34.5 mg/kg/day in the P. berghei model provide quantitative benchmarks against which novel 3,6-dichloro-substituted carbazole derivatives can be compared [1]. The established PK profile (F = ~50%, t₁/₂ = 8 h, linear PK up to 100 mg/kg) allows for PK/PD modeling in the same experimental system [1].

PfHsp90 Mechanism-of-Action Validation

For laboratories investigating PfHsp90 as an antimalarial drug target, CAS 300816-43-7 is a suitable chemical probe from the N-CBZ chemotype shown to engage the PfHsp90-specific pocket [1]. It can be used in target engagement assays (e.g., cellular thermal shift assays, competitive binding assays) alongside PfHsp90-negative control compounds to validate the target hypothesis. The compound should be paired with the 3,6-dibromo analogue (compound 12) to control for halogen-dependent effects on target binding and cellular potency.

Comparative Pharmacokinetic and Tissue Distribution Studies

The 2.4-fold lower AUC and 7-hour shorter half-life of CAS 300816-43-7 compared to its 3,6-dibromo congener (compound 12) make it useful for comparative PK studies designed to understand how halogen identity modulates systemic exposure and tissue accumulation of lipophilic amines [1]. Researchers can administer equimolar oral doses of the 3,6-dichloro and 3,6-dibromo compounds in rodent models to directly probe the contribution of halogen atomic properties (electronegativity, polarizability) to distribution kinetics.

Physicochemical Profiling and Amine Basicity Optimization

With a calculated pKa of 9.4, CAS 300816-43-7 occupies an intermediate position in the basicity spectrum between the dibromo (pKa 10.0) and unsubstituted (pKa 7.5) carbazole-aminoalcohols [1]. This makes it a key reference compound for medicinal chemistry programs aiming to dial in amine basicity to achieve optimal permeability, solubility, and antiplasmodial activity. It can be used as a calibrant in pKa-activity correlation studies and in silico model validation.

Quote Request

Request a Quote for 1-[bis(2-hydroxyethyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.